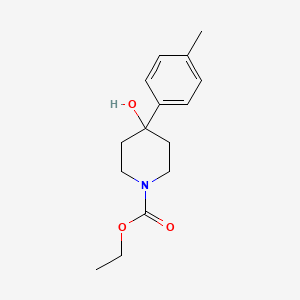

Ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ヒドロキシ-4-(p-トリル)ピペリジン-1-カルボン酸エチルは、ピペリジン誘導体の一種である有機化合物です。この化合物は、ピペリジン環にヒドロキシ基とp-トリル基が置換され、エチルエステル官能基を持つことを特徴としています。

製法

合成経路と反応条件

4-ヒドロキシ-4-(p-トリル)ピペリジン-1-カルボン酸エチルの合成は、一般的に、p-トリルマグネシウムブロミドと4-ピペリドンの反応に続いて、クロロギ酸エチルによるエステル化を行います。反応条件としては、反応への水分や酸素の干渉を防ぐために、無水溶媒と不活性雰囲気の使用が挙げられます。

-

ステップ1: p-トリルマグネシウムブロミドの形成

- p-トリルブロミド、マグネシウム

条件: 無水エーテル、不活性雰囲気(窒素またはアルゴン)

反応: [ \text{p-トリルブロミド} + \text{Mg} \rightarrow \text{p-トリルマグネシウムブロミド} ]

-

ステップ2: 4-ピペリドンとの反応

- p-トリルマグネシウムブロミド、4-ピペリドン

条件: 無水エーテル、不活性雰囲気

反応: [ \text{p-トリルマグネシウムブロミド} + \text{4-ピペリドン} \rightarrow \text{4-ヒドロキシ-4-(p-トリル)ピペリジン} ]

-

ステップ3: エステル化

試薬: 4-ヒドロキシ-4-(p-トリル)ピペリジン、クロロギ酸エチル

条件: 無水条件、塩基(例えば、トリエチルアミン)

反応: [ \text{4-ヒドロキシ-4-(p-トリル)ピペリジン} + \text{クロロギ酸エチル} \rightarrow \text{4-ヒドロキシ-4-(p-トリル)ピペリジン-1-カルボン酸エチル} ]

工業生産方法

この化合物の工業生産方法は、同様の合成経路を大規模に行い、収率と純度を最適化する場合があります。連続フロー合成や自動反応器の使用などの技術により、効率性とスケーラビリティを向上させることができます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate typically involves the reaction of p-tolylmagnesium bromide with 4-piperidone, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

-

Step 1: Formation of p-tolylmagnesium bromide

- p-tolyl bromide, magnesium

Conditions: Anhydrous ether, inert atmosphere (nitrogen or argon)

Reaction: [ \text{p-tolyl bromide} + \text{Mg} \rightarrow \text{p-tolylmagnesium bromide} ]

-

Step 2: Reaction with 4-piperidone

- p-tolylmagnesium bromide, 4-piperidone

Conditions: Anhydrous ether, inert atmosphere

Reaction: [ \text{p-tolylmagnesium bromide} + \text{4-piperidone} \rightarrow \text{4-hydroxy-4-(p-tolyl)piperidine} ]

-

Step 3: Esterification

Reagents: 4-hydroxy-4-(p-tolyl)piperidine, ethyl chloroformate

Conditions: Anhydrous conditions, base (e.g., triethylamine)

Reaction: [ \text{4-hydroxy-4-(p-tolyl)piperidine} + \text{ethyl chloroformate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

化学反応の分析

反応の種類

4-ヒドロキシ-4-(p-トリル)ピペリジン-1-カルボン酸エチルは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: 三酸化クロムや過マンガン酸カリウムなどの酸化剤を用いて、ヒドロキシ基をカルボニル基に酸化することができます。

還元: 水素化リチウムアルミニウムなどの還元剤を用いて、エステル基をアルコールに還元することができます。

置換: p-トリル基は、ニトロ化やハロゲン化などの求電子置換反応を起こすことができます。

一般的な試薬と条件

酸化: 酢酸中の三酸化クロム、水中の過マンガン酸カリウム

還元: 無水エーテル中の水素化リチウムアルミニウム

置換: 硝酸と硫酸によるニトロ化、臭素または塩素によるハロゲン化

生成される主な生成物

酸化: 4-オキソ-4-(p-トリル)ピペリジン-1-カルボン酸エチルの形成

還元: 4-ヒドロキシ-4-(p-トリル)ピペリジン-1-メタノールの形成

置換: p-トリル基のニトロまたはハロゲン化誘導体の形成

科学研究における用途

4-ヒドロキシ-4-(p-トリル)ピペリジン-1-カルボン酸エチルは、いくつかの科学研究で用途があります。

化学: より複雑なピペリジン誘導体の合成における中間体として使用されます。

生物学: 抗菌性や抗炎症性など、潜在的な生物活性について研究されています。

医学: 神経疾患を標的とする医薬品の開発における潜在的な用途について調査されています。

産業: 特殊化学薬品や材料の製造に使用されています。

科学的研究の応用

Ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in the development of pharmaceuticals targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

4-ヒドロキシ-4-(p-トリル)ピペリジン-1-カルボン酸エチルの作用機序には、特定の分子標的と経路との相互作用が含まれます。例えば、生物系では、神経伝達に関与する酵素や受容体と相互作用し、神経活動の調節につながる可能性があります。正確な分子標的と経路は、特定の用途や使用状況によって異なる場合があります。

類似化合物との比較

類似化合物

- 4-ヒドロキシ-2-(4-メトキシフェニル)-5-オキソ-1-フェニル-2,5-ジヒドロ-1H-ピロール-3-カルボン酸エチル

- さまざまな置換基を持つピペリジン誘導体

独自性

4-ヒドロキシ-4-(p-トリル)ピペリジン-1-カルボン酸エチルは、ピペリジン環における特定の置換パターンにより、独特の化学的および生物学的特性を示す点でユニークです。他のピペリジン誘導体と比較して、化学反応における反応性と選択性が異なり、独特の生物活性も示す可能性があります。

特性

CAS番号 |

83846-82-6 |

|---|---|

分子式 |

C15H21NO3 |

分子量 |

263.33 g/mol |

IUPAC名 |

ethyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H21NO3/c1-3-19-14(17)16-10-8-15(18,9-11-16)13-6-4-12(2)5-7-13/h4-7,18H,3,8-11H2,1-2H3 |

InChIキー |

WEOTZCSUBYPPFJ-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)N1CCC(CC1)(C2=CC=C(C=C2)C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12677642.png)